molecular formula C25H41NO2 B14148513 N-Octadecanoylbenzamide CAS No. 89287-97-8

N-Octadecanoylbenzamide

Cat. No.: B14148513
CAS No.: 89287-97-8
M. Wt: 387.6 g/mol
InChI Key: DVVFBRPYROBXHJ-UHFFFAOYSA-N
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Description

N-Octadecanoylbenzamide is a long-chain amide derivative comprising a benzamide core (benzoyl group linked to an amine) and an octadecanoyl (C18) hydrocarbon chain.

Properties

CAS No.

89287-97-8

Molecular Formula

C25H41NO2

Molecular Weight

387.6 g/mol

IUPAC Name

N-octadecanoylbenzamide

InChI

InChI=1S/C25H41NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-24(27)26-25(28)23-20-17-16-18-21-23/h16-18,20-21H,2-15,19,22H2,1H3,(H,26,27,28)

InChI Key

DVVFBRPYROBXHJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(=O)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Octadecanoylbenzamide typically involves the condensation of octadecanoic acid (stearic acid) with benzamide. This reaction can be catalyzed by various reagents, such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP), under mild conditions. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature .

Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can be employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: N-Octadecanoylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: N-Octadecanoylbenzamide is used as a building block in the synthesis of more complex organic molecules. Its long-chain fatty acid moiety makes it useful in the study of lipid interactions and membrane chemistry .

Biology: In biological research, this compound is used to study the effects of long-chain fatty acids on cellular processes. It can be incorporated into lipid bilayers to investigate membrane dynamics and protein-lipid interactions .

Medicine: It can be used to formulate liposomes and other nanocarriers for targeted drug delivery .

Industry: this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in lubricants, surfactants, and coatings .

Mechanism of Action

The mechanism of action of N-Octadecanoylbenzamide involves its interaction with lipid membranes and proteins. The long-chain fatty acid moiety allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, the benzamide group can interact with specific proteins, modulating their activity and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Reported Applications Safety/Toxicity Data
N-Octadecanoylbenzamide Inferred: C₂₅H₄₁NO₂ Inferred: ~395.6 Benzamide, long alkyl chain Not specified in evidence No data available
N-Octadecylformamide C₁₉H₃₉NO 297.52 Formamide, C18 alkyl chain Agrochemicals, surfactants Limited toxicity data; handle with PPE
N-(2-Ethylhexyl)benzamide C₁₅H₂₃NO 233.35 Benzamide, branched alkyl chain Not specified Insufficient toxicity characterization
Benzathine benzylpenicillin C₄₈H₅₆N₆O₈S₂ 909.12 Penicillin, dibenzylethylenediamine Antibiotic formulations Well-documented pharmacological use

Key Observations:

Structural Variations: this compound’s long alkyl chain distinguishes it from shorter-chain analogs like N-(2-Ethylhexyl)benzamide, likely enhancing hydrophobicity and thermal stability .

Safety and Handling :

  • Both N-Octadecylformamide and N-(2-Ethylhexyl)benzamide lack comprehensive toxicity data, emphasizing the need for caution during handling (e.g., PPE, ventilation) .

Applications: Long-chain amides like N-Octadecylformamide are used in agrochemicals and surfactants, suggesting similar niche roles for this compound .

Research Findings and Data Gaps

  • Synthesis: While details synthetic routes for thiazolidinone and quinazolinone derivatives, analogous methods (e.g., Schotten-Baumann acylation) may apply to this compound .
  • Ecological Impact: No data exist on biodegradability or bioaccumulation for any of the compared compounds, posing challenges for environmental risk assessments .
  • Thermal Properties: The octadecanoyl chain likely increases melting points compared to shorter-chain analogs, but experimental validation is absent in the evidence.

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